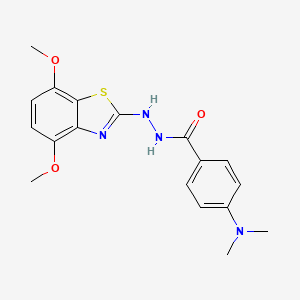

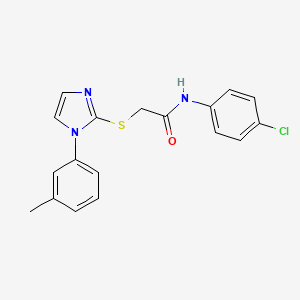

![molecular formula C13H14N2S B2719190 5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine CAS No. 1152503-94-0](/img/structure/B2719190.png)

5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine” is a chemical compound. It belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which “5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine” is a part of, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular formula of “5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine” is C13H14N2S. The molecular weight is 230.33.Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized for their in vitro and in vivo activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .Applications De Recherche Scientifique

Drug Discovery

The compound plays a significant role in drug discovery. Benzothiazole derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

Material Science

In the field of material science, this compound is used due to its unique properties. It’s used in the development of custom-made electrodes with small organic molecules .

Anti-bacterial Activity

Benzothiazole derivatives have shown significant anti-bacterial activity . Changes in the functional group at the 2nd position induce a tragic change in the biological activity of compounds .

Anti-fungal Activity

The compound and its derivatives have also been found to exhibit anti-fungal properties .

Anti-oxidant Activity

Benzothiazole derivatives have demonstrated anti-oxidant activity . This makes them potential candidates for the development of new antioxidant drugs .

Anti-proliferative Activity

The compound has shown anti-proliferative activity . This suggests its potential use in the development of anti-cancer drugs .

Anti-convulsant Activity

Benzothiazole derivatives have been found to exhibit anti-convulsant activity . This indicates their potential use in the treatment of epilepsy .

Propriétés

IUPAC Name |

5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-13(2)7-10-11(15-12(14)16-10)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUNXKORJHTCMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C3=CC=CC=C31)N=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2719107.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2719110.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(trifluoromethyl)benzyl]piperidine-3-carboxamide](/img/structure/B2719112.png)

![6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2719119.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2719121.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2719124.png)

![3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719130.png)